molecular formula C13H12N2S B1241025 2-(3,5-dimethyl-1H-pyrrol-2-yl)-1,3-benzothiazole

2-(3,5-dimethyl-1H-pyrrol-2-yl)-1,3-benzothiazole

Cat. No. B1241025
M. Wt: 228.31 g/mol
InChI Key: BTCYCZDZXBKHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrrol-2-yl)-1,3-benzothiazole is a member of benzothiazoles.

Scientific Research Applications

  • Antimicrobial Activity : Benzothiazoles, including derivatives like "2-(3,5-dimethyl-1H-pyrrol-2-yl)-1,3-benzothiazole", have shown potent antimicrobial properties. These compounds have been used in the synthesis of pyrrole, indolylidene, pyrazoles, mercaptotriazole, oxadiazole, triazole, and oxothiazolidine derivatives, which were screened for antimicrobial activity (Abbas et al., 2014).

  • Anticancer Potential : A study involving the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing benzimidazole moiety (related to the chemical structure ) demonstrated potential anticancer activity. These compounds were evaluated against various cancer cell lines, showing promising activity, particularly against MDA-MB human cancer cell lines (Rasal et al., 2020).

  • Structural Diversity and Synthesis : The compound has been used in various synthesis processes to create a structurally diverse library of compounds. This includes reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, leading to the formation of pyrazolines, pyridines, benzodiazepines, benzothiazepine, and other derivatives (Roman, 2013).

  • Construction of Novel Heterocycles : Benzothiazole derivatives have been used as building blocks for synthesizing various novel heterocycles. This includes the construction of pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the versatility of these compounds in organic synthesis (Darweesh et al., 2016).

  • Cytotoxic Properties and Coordination Chemistry : The coordination chemistry of benzothiazole derivatives, including studies on complexes with metals like cobalt(II), has shown cytotoxic properties against certain cell lines, indicating potential in cancer research (Sobiesiak et al., 2010).

  • Corrosion Inhibition : Benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments, showcasing their practical applications in material science (Hu et al., 2016).

properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(3,5-dimethyl-1H-pyrrol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H12N2S/c1-8-7-9(2)14-12(8)13-15-10-5-3-4-6-11(10)16-13/h3-7,14H,1-2H3

InChI Key

BTCYCZDZXBKHSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C2=NC3=CC=CC=C3S2)C

solubility

0.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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